molecular formula C7H8FNO B144466 2-Amino-4-fluoro-3-methylphenol CAS No. 133788-78-0

2-Amino-4-fluoro-3-methylphenol

Cat. No. B144466
M. Wt: 141.14 g/mol
InChI Key: JMFMGGDAQVECRB-UHFFFAOYSA-N
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Description

The compound "2-Amino-4-fluoro-3-methylphenol" is a fluorinated derivative of aminophenol, which is a class of compounds that serve as building blocks for various chemical indicators and have applications in different fields such as corrosion inhibition and antimicrobial properties. The presence of the fluorine atom and the methyl group in the compound suggests that it may have unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aminophenol with other chemical reagents. For example, the synthesis of a Schiff base compound was achieved by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . Similarly, oligo-2-[(pyridine-3-yl-methylene)amino]phenol was synthesized through oxidative polycondensation using air as an oxidant . These methods suggest possible pathways for the synthesis of "2-Amino-4-fluoro-3-methylphenol," which may involve the introduction of a fluorine atom into the phenol ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis, as well as X-ray crystallography . For instance, the Schiff base compound mentioned earlier exhibits a twisted conformation with significant intermolecular interactions, including hydrogen bonds and π-π interactions . The molecular geometry and electronic structure of these compounds can be further analyzed using density functional theory (DFT) calculations, which provide insights into their reactivity and stability .

Chemical Reactions Analysis

The reactivity of fluorinated aminophenols can be quite distinct due to the presence of the electronegative fluorine atom. For example, the electrophilic amination of 4-fluorophenol with diazenes has been shown to result in the complete removal of the fluorine atom . This suggests that "2-Amino-4-fluoro-3-methylphenol" may undergo similar reactions, which could be utilized in synthetic chemistry to introduce or remove functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aminophenols are influenced by their molecular structure. The introduction of fluorine can affect the acidity, basicity, and overall reactivity of the compound. For instance, fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes, indicating that such compounds can be sensitive to changes in their environment . The thermal stability and solubility of these compounds can be assessed through thermogravimetric analysis and solubility tests, respectively . Additionally, the antimicrobial properties of these compounds suggest potential applications in the development of new drugs or preservatives .

Scientific Research Applications

Synthesis and Polymer Application

Synthesis and Characterization of Polyphenols : Research by Kaya, Kamaci, and Arican (2012) focused on the synthesis of phenolic monomers derived from 4-fluorobenzaldehyde and aromatic amino phenols, including compounds related to 2-Amino-4-fluoro-3-methylphenol. These monomers were then polymerized to study their thermal stability, optical, electrochemical properties, and conductivity. The study provided insights into how the electron-donating methyl group affects the physical properties of the resulting polyphenols (Kaya, Kamaci, & Arican, 2012).

Cancer Research and Drug Design

Antitumor Properties : A study by Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting the role of fluorine atoms in metabolic stability and the potential of amino acid prodrugs to overcome solubility limitations. This research is significant for drug design, particularly in developing therapies for breast and ovarian cancers (Bradshaw et al., 2002).

Photodegradation Studies

Photoconversion in Water : The photodegradation of methylphenols, including compounds similar to 2-Amino-4-fluoro-3-methylphenol, was investigated by Sokolova et al. (2006). This study examined the effects of UV radiation from different sources on these compounds in water, revealing the impact of medium acidity and oxygen on their photoconversion efficiency (Sokolova et al., 2006).

Fluorescent Sensing for Metal Ions

Fluorescent Sensor for Al3+ Detection : Ye et al. (2014) developed an o-aminophenol-based fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+, demonstrating potential applications in bio-imaging and environmental monitoring. This sensor's ability to detect Al3+ ions at parts per billion levels underscores its utility in sensitive analytical applications (Ye et al., 2014).

Chemical Biology and Fluorescent Amino Acids

Versatile Building Blocks for Chemical Biology : Cheng et al. (2020) discussed the significance of fluorescent amino acids in chemical biology, highlighting their use in non-invasive studies of biological systems. This review emphasized the design and synthesis of fluorescent amino acids, showcasing their integration into peptides and proteins for studying biological processes with high spatial resolution (Cheng et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-methylphenol, indicates that it is a combustible liquid. It is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFMGGDAQVECRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-3-methylphenol

Synthesis routes and methods

Procedure details

To a mixture of mercaptoethane (56 ml) and dichloromethane (56 ml) was added aluminum chloride (22.4 g, 168 mmoles) under stirring at 0° C. To this was then added 2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole (12.6 g, 56 mmoles) slowly at room temperature. Stirring continued for 11/2 hours. The reaction was quenched by adding ice and water and the solution acidified with 1N HCl. The organic substance was extracted with ethyl acetate (x3). The combined extracts were washed with NaHCO3 and with brine, dried over sodium sulfate and concentrated to give a solid. Recrystallization from chloroform gave 3.15 of pure title product; m.p. 118°-121° (dec).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole
Quantity
12.6 g
Type
reactant
Reaction Step Three

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